molecular formula C10H9FN2O2 B12947965 Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12947965
M. Wt: 208.19 g/mol
InChI Key: ZRZIBRCKDKYCMP-UHFFFAOYSA-N
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Description

Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 3-fluoropyruvate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-iodo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its halogenated analogs. The fluorine atom’s electronegativity and small size contribute to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZIBRCKDKYCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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